Kahalalide B

Description

Discovery and Isolation of Kahalalide B: A Marine Natural Product Perspective

This compound was first discovered as part of a broader investigation into the chemical constituents of the herbivorous marine mollusk Elysia rufescens. acs.org In 1991, approximately 200 specimens of this sea slug were collected from the waters near Black Point, O'ahu, Hawaii. frontiersin.org The subsequent chemical analysis led to the isolation of a series of six cyclic depsipeptides, which were named kahalalides A through F. acs.org

The isolation process from the collected mollusks involved extraction with ethanol, followed by a separation technique known as flash chromatography using silica (B1680970) gel. acs.orgfrontiersin.org Further purification was achieved through high-performance liquid chromatography (HPLC) on a reversed-phase C₁₈ column, which successfully separated the different kahalalide compounds. acs.orgfrontiersin.org

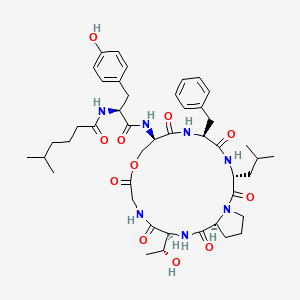

Structural elucidation of this compound was accomplished using advanced spectroscopic and spectrometric methods. acs.org High-resolution fast atom bombardment mass spectrometry (FABMS) provided its molecular formula, C₄₅H₆₃N₇O₁₁. acs.org The sequence and structure of the amino acid and fatty acid components were determined through extensive two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. acs.org this compound is a cyclic depsipeptide, meaning its structure contains a ring formed by at least one ester bond in addition to amide bonds. nih.gov The ring in this compound is closed by an ester linkage between the hydroxyl group of a serine residue and the carbonyl group of a glycine (B1666218) residue. acs.org

The molecule is composed of seven different amino acids and a fatty acid, 5-methylhexanoic acid, which forms an amide bond with a tyrosine residue in the side chain. acs.org

Constituent Components of this compound

| Component Type | Specific Name | Configuration |

|---|---|---|

| Amino Acid | Glycine (Gly) | N/A |

| Threonine (Thr) | L-configuration | |

| Proline (Pro) | - | |

| Leucine (Leu) | D-configuration | |

| Phenylalanine (Phe) | D-configuration | |

| Serine (Ser) | L-configuration | |

| Tyrosine (Tyr) | - | |

| Fatty Acid | 5-Methylhexanoic acid | - |

Biogeographical Distribution and Source Organism Taxonomy of this compound Precursors

The organism from which this compound was first isolated is Elysia rufescens, a species of "sap-sucking" sea slug belonging to the clade Sacoglossa. wikipedia.org These mollusks are specialist herbivores, and E. rufescens primarily feeds on filamentous green algae, particularly species of Bryopsis. wikipedia.org

Initial studies revealed that the green alga Bryopsis sp., the food source for E. rufescens, also contained some of the kahalalide compounds, suggesting the mollusk accumulates these metabolites from its diet. acs.orgnih.gov However, further research into this tripartite marine symbiosis uncovered that the true producer of the kahalalides is a bacterial endosymbiont, living within the cells of the Bryopsis alga. pku.edu.cnfrontiersin.org This bacterium, named Candidatus Endobryopsis kahalalidefaciens, is responsible for biosynthesizing the kahalalide precursors. pku.edu.cnoup.com The alga provides the bacterium with necessary substrates, and the sea slug then acquires the defensive compounds by grazing on the alga. wikipedia.orgpku.edu.cn

Elysia rufescens is found throughout the Pacific Ocean. Its known distribution includes the coastlines of Hawaii, Tahiti, Samoa, Guam, Japan, the Philippines, Myanmar, Thailand, Australia, and South Africa. wikipedia.org The specific collections leading to the discovery of this compound originated from Hawaii. frontiersin.org

Taxonomic Classification of the Source Organism (Elysia rufescens)

| Taxonomic Rank | Name |

|---|---|

| Kingdom | Animalia |

| Phylum | Mollusca |

| Class | Gastropoda |

| Clade | Sacoglossa |

| Family | Plakobranchidae |

| Genus | Elysia |

| Species | E. rufescens |

Historical Development of this compound Research Endeavors within Natural Product Chemistry

The field of marine natural product chemistry has long been a source of novel chemical structures for potential therapeutic development. frontiersin.org The kahalalide family of compounds emerged from this discovery pipeline in the early 1990s.

The initial report on the kahalalide family came from Hamann and Scheuer in 1993, with a preliminary communication on the major and most bioactive constituent, Kahalalide F. nih.govprinceton.edu A more comprehensive paper followed in 1996, which detailed the isolation and structural characterization of Kahalalides A through G, including this compound. acs.orgthieme-connect.com In these early studies, this compound did not exhibit significant biological activity, unlike Kahalalide F, which showed potent and selective activity against solid tumor cell lines. nih.govthieme-connect.com

Despite its low initial bioactivity, this compound holds a significant place in the history of the kahalalide family as it was the first of these complex depsipeptides to be achieved by total synthesis in the laboratory. nih.govmdpi.com This synthetic achievement was a crucial step, demonstrating the feasibility of constructing these intricate molecules and opening the door for creating synthetic analogs for further study. mdpi.com

An interesting development in the research history of this compound is the observed variability in its natural production. Later collections of Elysia rufescens from the same Hawaiian locations where it was originally discovered found this compound to be essentially absent, highlighting the dynamic and potentially evolving nature of the symbiotic relationship responsible for its production. nih.gov

Timeline of Key Research Milestones for this compound

| Year | Milestone | Reference |

|---|---|---|

| 1993 | First report on the kahalalide family, focusing on Kahalalide F. | nih.gov |

| 1996 | Detailed publication on the isolation and structure of Kahalalides A-G, including this compound, from Elysia rufescens and Bryopsis sp. | acs.org |

| 2001 | Report on the first total synthesis of a kahalalide peptide, this compound. | nih.gov |

| 2008 | Report notes the absence of this compound in new collections of E. rufescens from original sites, suggesting production variability. | nih.gov |

| 2019 | Identification of the bacterial symbiont, Candidatus Endobryopsis kahalalidefaciens, as the true biosynthetic source of kahalalides. | pku.edu.cnfrontiersin.org |

Structure

2D Structure

Properties

Molecular Formula |

C45H63N7O11 |

|---|---|

Molecular Weight |

878 g/mol |

IUPAC Name |

N-[(2S)-1-[[(3R,6S,9R,16S,19S)-6-benzyl-16-[(1R)-1-hydroxyethyl]-3-(2-methylpropyl)-2,5,8,12,15,18-hexaoxo-11-oxa-1,4,7,14,17-pentazabicyclo[17.3.0]docosan-9-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-methylhexanamide |

InChI |

InChI=1S/C45H63N7O11/c1-26(2)11-9-15-37(55)47-32(23-30-16-18-31(54)19-17-30)40(57)50-35-25-63-38(56)24-46-44(61)39(28(5)53)51-43(60)36-14-10-20-52(36)45(62)34(21-27(3)4)49-41(58)33(48-42(35)59)22-29-12-7-6-8-13-29/h6-8,12-13,16-19,26-28,32-36,39,53-54H,9-11,14-15,20-25H2,1-5H3,(H,46,61)(H,47,55)(H,48,59)(H,49,58)(H,50,57)(H,51,60)/t28-,32+,33+,34-,35-,36+,39+/m1/s1 |

InChI Key |

VZOXBTHPDCYYBY-MSGUKBQQSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC(=O)OC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CCCC(C)C)O |

Canonical SMILES |

CC(C)CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2COC(=O)CNC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CC4=CC=CC=C4)CC(C)C)C(C)O |

Synonyms |

kahalalide B |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Studies of Kahalalide B

Total Synthesis Strategies for Kahalalide B: Methodological Advancements

The total synthesis of this compound has been approached through various strategies, primarily utilizing solid-phase peptide synthesis (SPPS) techniques. mdpi.comub.edu These methods have been crucial in providing a sustainable source of the compound for further study, as sourcing from its natural origin, the sea slug Elysia rufescens and its algal diet Bryopsis pennata, can be challenging. nih.govnih.gov

Convergent and Linear Synthetic Approaches

Two main synthetic strategies, both linear and convergent, have been employed for the total synthesis of this compound. nih.govmdpi.com

In a linear approach , the peptide chain is assembled stepwise on a solid support. For this compound, this has involved the complete elongation of the linear precursor on a solid phase. mdpi.comub.edu One such strategy started with the attachment of Fmoc-Thr(t-Bu)-OH to the resin, followed by the sequential addition of the other amino acids. nih.gov Another linear synthesis began by anchoring Fmoc-d-Val-OH onto a 2-chlorotrityl chloride resin. mdpi.com

A convergent strategy involves the synthesis of separate peptide fragments, which are then coupled together. nih.gov This method can simplify the purification of intermediates. nih.gov For other kahalalides like Kahalalide F, convergent approaches have involved dividing the molecule into fragments, such as the N-terminal chain and the cyclic portion, which are synthesized separately and then condensed in solution. mdpi.com

Two primary cyclization strategies have been explored for this compound:

Formation of a peptide bond: Cyclization between the Threonine and Glycine (B1666218) residues. This approach is noted for a faster reaction, cleaner cleavage from the resin, and avoidance of a final deprotection step in solution. mdpi.comub.edu

Formation of an ester bond: Cyclization between the D-Serine and Glycine residues. The success of this strategy is attributed to the presence of the less sterically hindered D-Serine at the branching point. mdpi.comub.edu

Stereochemical Control and Chiral Pool Utilization in this compound Synthesis

The stereochemistry of the amino acid residues is critical for the biological activity of kahalalides. nih.gov The synthesis of this compound requires precise control over the stereocenters of its constituent amino acids. The absolute configuration of the amino acids in naturally occurring this compound was determined to be L-threonine, L-serine, D-phenylalanine, and D-leucine. acs.org

Synthetic strategies rely on the use of commercially available chiral amino acids (the "chiral pool") with the desired stereochemistry. nih.gov For instance, syntheses have utilized Fmoc-protected amino acids with specific stereoconfigurations, such as Fmoc-L-Thr(t-Bu)-OH and Fmoc-D-Phe. nih.govnih.gov The correct stereochemistry of the final product is often confirmed through comparison with the natural compound using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). acs.orgnih.gov The synthesis of diastereomers with incorrect stereochemistry has been shown to result in significantly diminished biological activity, highlighting the importance of stereochemical control. nih.govacs.org

Key Transformations and Protecting Group Strategies for this compound Construction

The synthesis of this compound employs a series of key chemical transformations and a sophisticated protecting group strategy to ensure the correct assembly of the complex molecule.

Key Transformations:

Peptide Coupling: The formation of amide bonds between amino acids is typically achieved using coupling reagents like diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (B26582) (HOBt). google.com Azabenzotriazole-based coupling reagents have also been instrumental, particularly in the synthesis of the more complex Kahalalide F. acs.orgnih.gov

Esterification: The formation of the depsipeptide bond (an ester linkage) is a crucial step. In one strategy for this compound, the ester bond between D-Serine and Glycine was formed to cyclize the peptide. mdpi.comub.edu For other kahalalides, reagents like DIPCDI and 4-(dimethylamino)pyridine (DMAP) have been used to form the ester bond. mdpi.com

Cyclization: Macrolactamization (forming a cyclic amide) or macrolactonization (forming a cyclic ester) is the key step to form the cyclic core of this compound. mdpi.comub.edu A novel method using imidazole (B134444) as a catalyst for the macrolactonization of a peptide thioester has been shown to be highly efficient for the synthesis of this compound, proceeding in quantitative yield. acs.org

Cleavage from Resin: Once the synthesis on the solid support is complete, the peptide is cleaved from the resin, often using an acidic solution such as trifluoroacetic acid (TFA). google.comluxembourg-bio.com

Protecting Group Strategies: An orthogonal protecting group scheme is essential to selectively deprotect functional groups at different stages of the synthesis. google.com

Nα-amino protection: The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for the temporary protection of the alpha-amino group of amino acids. It is stable to acidic conditions used for side-chain deprotection and is typically removed with a mild base like piperidine. luxembourg-bio.comresearchgate.net The tert-butyloxycarbonyl (Boc) group has also been used. nih.govmdpi.com

Side-chain protection: Acid-labile groups like tert-butyl (tBu) are used to protect the side chains of amino acids such as Threonine and Serine. nih.govnih.gov The Boc group is also used for side-chain protection, for example, on Ornithine in the synthesis of Kahalalide F analogues. google.com

Orthogonal Protecting Groups: In more complex syntheses, like that of Kahalalide F, a "quasiorthogonal" system employing allyl-based (Alloc), tert-butyl, fluorenyl, and trityl-based groups has been utilized. acs.orgnih.gov This allows for selective deprotection under different reaction conditions.

Semisynthesis of this compound and Derivatives from Natural Precursors

While total synthesis provides a route to this compound and its analogues, semisynthesis offers an alternative approach that can be more economical, especially when a natural precursor is readily available. researchgate.net This strategy involves chemically modifying the natural product to create new derivatives.

For the related compound Kahalalide F, a degradation and reconstruction approach has been developed. researchgate.net This involves:

Careful hydrolysis of the natural Kahalalide F at a specific amide bond to yield large fragments.

Synthesis of smaller peptide fragments.

Coupling the fragment from the natural product with the synthetically prepared fragments to create new analogues.

This semisynthetic method has been used to generate libraries of Kahalalide F analogues for structure-activity relationship (SAR) studies, demonstrating its potential for creating diverse compounds for biological evaluation. researchgate.net Although specific examples for this compound are less documented, the principles of semisynthesis are applicable.

Advanced Structural Characterization Methods for this compound and Analogs

Spectroscopic and Chiroptical Techniques in this compound Structural Confirmation

A variety of powerful analytical methods are employed to elucidate and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D and 2D NMR: Extensive 1D (¹H) and 2D NMR experiments are the cornerstone of structural elucidation for kahalalides. nih.govnih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to identify the spin systems of the individual amino acid residues. acs.orgnih.gov

HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments establish correlations between protons and carbons, helping to piece together the amino acid sequence and identify the fatty acid component. acs.orgnih.gov For this compound, an HMBC correlation was observed between a proton on the Serine residue and the carbonyl carbon of the Glycine residue, confirming their connectivity. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons, which is crucial for determining the peptide's conformation and the relative configuration of stereocenters. acs.orgnih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): This provides an accurate molecular formula for the compound. acs.org For this compound, high-resolution fast atom bombardment mass spectrometry (HRFABMS) determined the molecular formula to be C₄₅H₆₃N₇O₁₁. acs.org

Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the molecule and analyzing the resulting ions to determine the amino acid sequence. nih.govnih.gov Collision-induced dissociation (CID) is a common fragmentation method used for this purpose. nih.gov

Chiroptical Techniques:

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide into its constituent amino acids, chiral GC-MS is used to determine the absolute configuration (D or L) of each amino acid. acs.org

Marfey's Analysis: This is another chemical method used to determine the absolute configuration of amino acids. It involves derivatizing the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) followed by HPLC analysis. nih.gov

The combination of these techniques provides a comprehensive and unambiguous structural determination of this compound and its analogues. nih.govnih.govchemrxiv.orgacs.org

Stereochemical Assignment and Absolute Configuration Determination of this compound

The definitive determination of the stereochemistry of this compound, a complex cyclic depsipeptide, was a critical step in its structural elucidation. This process involved assigning the absolute configuration (D or L) of each of its seven constituent amino acid residues and defining the stereocenter of its fatty acid chain. Researchers employed a combination of advanced analytical techniques, primarily chiral gas chromatography-mass spectrometry (GCMS), to unravel the molecule's intricate three-dimensional architecture. acs.orgsquarespace.com

Initial structural studies identified this compound as a heptapeptide (B1575542) composed of Glycine, Threonine, Proline, Leucine, Phenylalanine, Serine, and Tyrosine, linked to a 5-methylhexanoic acid (5-MeHex) side chain. nih.gov The key challenge was to assign the specific stereoisomer for each chiral amino acid.

Through detailed analysis, the absolute configurations of the amino acid residues in this compound were established. acs.org Chiral GCMS analysis of the acid hydrolysate of this compound allowed for the separation and identification of the individual D- and L-amino acids. The results of this analysis revealed a specific and mixed stereochemistry within the peptide. The amino acids Tyrosine (Tyr), Phenylalanine (Phe), Proline (Pro), and Threonine (Thr) were determined to possess the L configuration. In contrast, the Leucine (Leu) and Serine (Ser) residues were found to have the D configuration. acs.orgsquarespace.com Glycine, being an achiral amino acid, does not have a stereocenter.

While chiral GCMS was the specified method for this compound, the broader research on the kahalalide family highlights a suite of techniques commonly used for such stereochemical assignments. These methods, often used in combination to provide definitive proof, include:

Marfey's Analysis : This method involves the derivatization of the amino acid hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), followed by HPLC analysis. The resulting diastereomers have different retention times, allowing for the assignment of the original amino acid's configuration. nih.govacs.orgmdpi.com

Total Synthesis : The unambiguous confirmation of stereochemistry for complex natural products is often achieved through total synthesis. By synthesizing the molecule with a presumed stereochemical arrangement and comparing its spectroscopic data (like NMR) and chromatographic behavior with the natural sample, the proposed configuration can be confirmed or refuted. researchgate.netnih.gov

Advanced NMR Spectroscopy : Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the relative configuration of adjacent stereocenters by measuring through-space proton-proton proximities. acs.org

The comprehensive stereochemical analysis provided the final, complete structure of this compound.

Detailed Research Findings

The stereochemical assignment for this compound was primarily accomplished through the acid hydrolysis of the depsipeptide, followed by analysis of the constituent amino acids using chiral gas chromatography-mass spectrometry (GCMS). acs.orgsquarespace.com This technique separates the enantiomers of the amino acids after derivatization, allowing for their unambiguous identification.

Table 1: Absolute Configuration of this compound Constituents This interactive table summarizes the determined absolute configuration for each chiral component of this compound.

| Component | Type | Absolute Configuration |

| Tyrosine | Amino Acid | L |

| Phenylalanine | Amino Acid | L |

| Proline | Amino Acid | L |

| Threonine | Amino Acid | L |

| Leucine | Amino Acid | D |

| Serine | Amino Acid | D |

| Glycine | Amino Acid | Achiral |

| 5-methylhexanoic acid | Fatty Acid | Not Determined acs.org |

Table 2: Analytical Methods in Kahalalide Stereochemical Studies This table outlines the key analytical methods used in the stereochemical elucidation of the kahalalide family of compounds, including this compound.

| Analytical Method | Principle | Application in Kahalalide Analysis |

| Chiral Gas Chromatography-Mass Spectrometry (GCMS) | Separation of volatile, chiral compounds on a chiral stationary phase, followed by mass analysis. | Primary method used to determine the D/L configuration of the amino acid residues in this compound after hydrolysis. acs.orgsquarespace.com |

| Marfey's Analysis (FDAA + HPLC) | Derivatization of chiral amines (amino acids) with FDAA to form diastereomers, which are then separated by reverse-phase HPLC. | Widely used across the kahalalide family (e.g., F, O, P, Q) to assign the absolute configuration of amino acids. acs.orgmdpi.comnih.gov |

| 2D NMR Spectroscopy (e.g., HMBC, ROESY) | Nuclear Magnetic Resonance techniques that establish connectivity (HMBC) and spatial proximity (ROESY) between atoms. | Used to determine the amino acid sequence and relative stereochemistry of the peptide backbone. acs.org |

| Total Synthesis | Laboratory creation of the molecule from simpler precursors with defined stereochemistry. | Used as the ultimate proof of structure and absolute configuration for related kahalalides (e.g., A and F) by comparing the synthetic product to the natural one. researchgate.netnih.gov |

Biosynthetic Pathways and Metabolomic Investigations of Kahalalide B

Proposed Biosynthetic Pathway of Kahalalide B

The biosynthesis of kahalalides is a complex process orchestrated by large, multi-enzyme complexes. nih.gov It represents an unusual collaborative model where the bacterial symbiont, Ca. E. kahalalidefaciens, which cannot produce its own amino acids, utilizes precursors provided by its algal host, Bryopsis sp. researchgate.netbiorxiv.org The symbiont then employs its sophisticated biochemical machinery to assemble these simple substrates into complex depsipeptides. researchgate.net

This compound is a cyclic depsipeptide composed of a seven-amino-acid ring (Gly, Thr, Pro, Leu, Phe, Ser, Tyr) and a side chain that includes a 5-methylhexanoic acid moiety attached to Tyrosine. nih.govacs.org The cyclic structure is closed by an ester bond formed between the hydroxyl group of Serine and the carboxyl group of Glycine (B1666218). acs.org The proposed biosynthetic pathway is dictated by the modular nature of Non-Ribosomal Peptide Synthetases (NRPS).

Identification of Biosynthetic Gene Clusters (BGCs) for this compound

Metagenomic analysis of Bryopsis sp. led to the identification of its endosymbiont, Candidatus Endobryopsis kahalalidefaciens, as the producer of the kahalalides. researchgate.netacs.org The genome of this bacterium is remarkable, dedicating approximately 20% of its coding capacity to 20 distinct NRPS pathways. nih.gov These groups of genes that code for the biosynthesis of a specific secondary metabolite are known as Biosynthetic Gene Clusters (BGCs). nih.gov

While researchers have successfully linked several of these BGCs to specific kahalalide molecules through bioinformatic analysis, a specific cluster for this compound has not been explicitly reported. researchgate.netcapes.gov.brnih.gov However, the modular architecture of NRPS pathways allows for a predictive assignment. The BGC responsible for this compound would contain the necessary modules and domains to sequentially incorporate Glycine, Threonine, Proline, Leucine, Phenylalanine, Serine, and Tyrosine, and to attach the 5-methylhexanoic acid side chain. The variation in the 20 identified BGCs within Ca. E. kahalalidefaciens accounts for the structural diversity observed across the entire kahalalide family. researchgate.net

| BGC Attribute | Description | Source |

| Producing Organism | Candidatus Endobryopsis kahalalidefaciens (bacterial symbiont of Bryopsis sp.) | researchgate.net |

| Alternative Producer | Limnoraphis sp. (marine cyanobacterium) | chemrxiv.orgchemrxiv.org |

| Genetic Machinery | Non-Ribosomal Peptide Synthetase (NRPS) pathways | nih.govnih.gov |

| Number of BGCs | 20 distinct NRPS pathways identified in Ca. E. kahalalidefaciens | nih.gov |

| Genomic Dedication | ~20% of the symbiont's genome is dedicated to NRPS pathways | nih.gov |

| Biosynthetic Model | Collaborative biosynthesis: Bryopsis sp. provides amino acid substrates to the symbiont | researchgate.netbiorxiv.org |

Enzymatic Mechanisms in this compound Formation, including Non-Ribosomal Peptide Synthetases (NRPS)

The synthesis of this compound is carried out by Non-Ribosomal Peptide Synthetases (NRPS), which are large, modular enzyme complexes that act as an assembly line. nih.govbiorxiv.org Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. uzh.ch The process is independent of ribosomes and allows for the inclusion of non-proteinogenic and D-amino acids, which are common in kahalalides. uzh.ch

The key enzymatic domains within each NRPS module and their functions are:

Adenylation (A) Domain : This domain acts as the "gatekeeper". researchgate.net It selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. uzh.chresearchgate.net The specificity of the A-domain dictates which amino acid is incorporated at that step. researchgate.net

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP) : The activated amino acid is transferred to a 4'-phosphopantetheinyl (Ppant) arm of the T-domain, forming a covalent thioester bond. biorxiv.orguzh.ch This domain shuttles the substrate and the growing peptide chain between the other catalytic domains. biorxiv.org

Condensation (C) Domain : This domain catalyzes the formation of the peptide bond between the amino acid of the current module and the peptide chain from the previous module. biorxiv.org A special starter C-domain (Cs) is responsible for acylating the first amino acid with a fatty acid, a process known as lipoinitiation. nih.gov

Epimerization (E) Domain : When present, this optional domain converts an L-amino acid into its D-isomer after it has been loaded onto the T-domain. biorxiv.org

Thioesterase (TE) Domain : This is the final domain in the NRPS assembly line. biorxiv.org It cleaves the completed peptide from the enzyme. In the case of cyclic depsipeptides like this compound, the TE domain catalyzes the macrocyclization by forming an ester bond between the C-terminal carboxyl group (from Glycine) and a side-chain hydroxyl group (from Serine). nih.gov

For this compound, the NRPS assembly line would be organized to match its structure: a lipoinitiation module to attach 5-methylhexanoic acid to a Tyrosine-incorporating module, followed by modules for D-Serine, L-Phenylalanine, D-Leucine, L-Proline, L-Threonine, and finally L-Glycine, with the TE domain executing the final cyclization.

| Domain | Function in NRPS Assembly Line | Source |

| A (Adenylation) | Selects and activates a specific amino acid using ATP. | biorxiv.orgresearchgate.net |

| T (Thiolation/PCP) | Covalently binds the activated amino acid via a thioester link and shuttles intermediates. | biorxiv.orguzh.ch |

| C (Condensation) | Catalyzes peptide bond formation between the upstream peptide and the downstream amino acid. | biorxiv.org |

| E (Epimerization) | (Optional) Converts an L-amino acid into its D-amino acid counterpart. | biorxiv.org |

| TE (Thioesterase) | Terminates synthesis by releasing the final peptide, often through cyclization. | nih.govbiorxiv.org |

Metabolomic Profiling of this compound-Producing Organisms

Metabolomic profiling is a key technique used to identify and quantify the small-molecule secondary metabolites produced by an organism. chemrxiv.org For kahalalides, this is typically achieved by analyzing extracts of the host organism, Bryopsis sp., using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). acs.orgchemrxiv.org

These analyses have revealed that Bryopsis sp. produces a diverse suite of kahalalide compounds, not just a single entity. nih.gov this compound was successfully isolated and characterized from extracts of the green alga Bryopsis sp., alongside several other analogs like kahalalides A, F, and G. acs.org The relative abundance of each kahalalide can vary, and these metabolomic studies are crucial for linking the genetic potential found in the BGCs to the actual chemical products. researchgate.net Advanced strategies now combine LC-MS/MS with NMR and artificial intelligence platforms to accelerate the identification of novel kahalalide structures from complex biological samples. chemrxiv.orgchemrxiv.org

| Kahalalide | Producing Organism(s) | Key Structural Feature | Source |

| Kahalalide A | Bryopsis sp. / Elysia rufescens | Cyclic heptapeptide (B1575542) with 2-methylbutyric acid | acs.org |

| This compound | Bryopsis sp. / Elysia rufescens | Cyclic heptapeptide with 5-methylhexanoic acid | nih.govacs.org |

| Kahalalide D | Elysia rufescens | Cyclic tripeptide | acs.org |

| Kahalalide F | Bryopsis sp. / Elysia rufescens | Cyclic tridecapeptide, extensively studied | nih.govgoogle.com |

| Kahalalide G | Bryopsis sp. | Acyclic analog of Kahalalide F | acs.org |

| Kahalalide Z5 | Limnoraphis sp. | Analog of Kahalalide F from a cyanobacterium | chemrxiv.org |

Chemo-Enzymatic Approaches to this compound Biosynthesis and Analog Generation

While total chemical synthesis has been achieved for this compound and other members of the family, these are often complex, multi-step processes. nih.govmdpi.com Chemo-enzymatic synthesis offers a powerful alternative by combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This approach is particularly well-suited for producing complex natural products and their analogs for further study. nih.gov

In the context of this compound, a chemo-enzymatic strategy could involve the chemical synthesis of modified amino acid or fatty acid precursors. researchgate.netresearchgate.netacs.org These synthetic building blocks could then be fed to a purified NRPS enzyme or a specific domain (e.g., the A-domain or TE-domain) to be incorporated into the final peptide structure. For instance, a semisynthetic approach has been used for Kahalalide F, where the natural product is hydrolyzed and then reconstructed with new synthetic fragments to create novel analogs. nih.gov This method allows for the targeted modification of the kahalalide scaffold to explore structure-activity relationships, and it could be readily applied to this compound to generate new derivatives efficiently. nih.govresearchgate.net

In-Depth Molecular Mechanisms of Action of this compound Remain Largely Uncharacterized in Scientific Literature

While the kahalalide family of depsipeptides, isolated from the marine mollusk Elysia rufescens and its algal diet Bryopsis pennata, has garnered significant interest for its potent biological activities, detailed research into the specific molecular mechanisms of action for each compound varies considerably. Extensive investigation has focused on Kahalalide F (KF), revealing a unique mode of cell death and specific molecular targets. However, for this compound, the first of this peptide family to be totally synthesized, specific data regarding its molecular and cellular interactions as detailed in the requested outline are not extensively available in the current scientific literature.

This compound is a cyclic depsipeptide composed of seven amino acids (Glycine, Threonine, Proline, Leucine, Phenylalanine, Serine, and Tyrosine) and a 5-methylhexanoic acid fatty acid component. nih.govacs.org Its synthesis was a notable achievement in the study of this class of compounds. nih.gov However, subsequent functional and mechanistic studies have predominantly centered on Kahalalide F, which has progressed through clinical trials. nih.govaacrjournals.org

The detailed mechanisms, including specific interactions with biological membranes, modulation of intracellular proteins and pathways like ErbB3 and PI3K-Akt, organelle-specific targeting, and the induction of specific cell death pathways such as oncosis, have been characterized for Kahalalide F. nih.govnih.govnih.gov For instance, Kahalalide F is known to induce a non-apoptotic, necrosis-like cell death known as oncosis, characterized by cellular swelling and membrane rupture. aacrjournals.orgnih.gov This process is linked to its ability to disrupt lysosomal membranes and inhibit the ErbB3/PI3K-Akt signaling pathway. nih.govnih.gov

Unfortunately, specific studies corroborating these precise mechanisms for this compound are not present in the available search results. The scientific literature to date has prioritized the elucidation of the more clinically advanced Kahalalide F. Therefore, a detailed article on the molecular mechanisms of action for this compound that strictly adheres to the specified sub-sections on membrane disruption, target proteins and pathways, organelle targeting, and specific cell death modalities cannot be generated based on current research findings. The extrapolation of data from Kahalalide F to this compound would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.

Further research is required to determine if this compound shares the same molecular mechanisms of action as Kahalalide F or if it possesses a distinct biological activity profile.

Molecular Mechanisms of Action of Kahalalide B in Biological Systems

Modulation of Cellular Processes by Kahalalide B

Inhibition of Cell Proliferation and Cell Cycle Arrest by Kahalalide F

Kahalalide F demonstrates potent cytotoxic activity against a variety of cancer cell lines, effectively inhibiting their proliferation. aacrjournals.org This activity, however, does not stem from the conventional mechanisms of apoptosis or cell cycle arrest commonly observed with many anticancer agents. Flow cytometry analyses have revealed that Kahalalide F does not induce an apoptotic hypodiploid peak or cause a halt in any specific phase of the cell cycle. Instead, it triggers a distinct form of cell death known as oncosis. aacrjournals.org

Oncosis is characterized by cellular swelling, vacuolization of the cytoplasm, and eventual plasma membrane rupture, leading to necrotic cell death. aacrjournals.org This process is initiated rapidly upon exposure to the compound. The underlying mechanism involves the disruption of cellular membranes, including those of lysosomes and mitochondria, leading to a loss of mitochondrial membrane potential and lysosomal integrity. aacrjournals.org Unlike apoptosis, this cell death pathway is not dependent on caspase activity. aacrjournals.org

The cytotoxic effects of Kahalalide F have been observed in a range of human cancer cell lines, including those derived from prostate and breast cancers. aacrjournals.org Notably, non-tumorous human cells have been found to be significantly less sensitive to the compound, suggesting a degree of selectivity for cancer cells. aacrjournals.org

Table 1: Cytotoxic Activity of Kahalalide F in Various Human Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| PC3 | Prostate | 0.07 |

| DU145 | Prostate | 0.28 |

| LNCaP | Prostate | 0.28 |

| SKBR-3 | Breast | 0.28 |

| BT474 | Breast | 0.28 |

| MCF7 | Breast | 0.28 |

| A549 | Lung | 2.5 µg/ml |

| HT29 | Colon | 0.25 µg/ml |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Angiogenesis Inhibition Mechanisms by Kahalalide F (in vitro/preclinical)

Preclinical data on the specific mechanisms of angiogenesis inhibition by Kahalalide F are limited in the provided search results. While the compound's cytotoxic effects on cancer cells are well-documented, its direct impact on the formation of new blood vessels has not been extensively detailed in the available literature.

Immunomodulatory Effects of Kahalalide F (in vitro/preclinical)

In addition to its cytotoxic properties, Kahalalide F has demonstrated immunomodulatory activities in preclinical studies. nih.gov This suggests that its anticancer effects may be augmented by its influence on the immune system. The precise mechanisms underlying these immunomodulatory effects are an area of ongoing research.

Role of Kahalalide F in Multidrug Resistance Reversal

A significant advantage of Kahalalide F is that its cytotoxicity does not appear to be diminished by common multidrug resistance (MDR) mechanisms. aacrjournals.org Studies have shown that the effectiveness of Kahalalide F does not correlate with the expression levels of MDR1 (also known as P-glycoprotein), a key transporter protein responsible for the efflux of many chemotherapeutic drugs from cancer cells. aacrjournals.org This suggests that Kahalalide F is not a substrate for this pump and can maintain its cytotoxic activity in cancer cells that have developed resistance to other anticancer agents.

Structure-Activity Relationship (SAR) Studies of Kahalalide F and its Analogs

The unique biological activity of Kahalalide F has prompted extensive structure-activity relationship (SAR) studies to identify the key structural features responsible for its effects and to develop analogs with improved therapeutic properties. nih.govacs.org These studies have involved the synthesis and evaluation of numerous analogs, providing valuable insights into the molecule's pharmacophore. nih.govresearchgate.net

Elucidation of Pharmacophoric Elements in Kahalalide F

Domain A: The Macrocyclic Core: This cyclic depsipeptide ring is a critical component for the compound's activity. researchgate.net Its defined conformation is believed to be essential for its interaction with biological targets. nih.gov

Domain B: The Exocyclic Peptide Chain: This linear peptide tail also plays a crucial role in the molecule's function. researchgate.net Surprisingly, this domain, which might be expected to be flexible, also appears to have a relatively defined structure. acs.org

Domain C: The N-terminal Aliphatic Acid: This lipophilic tail is thought to act as a hydrophobic anchor, facilitating the molecule's interaction with cell membranes. nih.gov

SAR studies have revealed that the stereochemistry of the amino acid residues, particularly at the α-carbon, is critical for the biological activity of Kahalalide F. nih.govacs.org This suggests that the compound's three-dimensional structure is finely tuned for its molecular interactions. nih.gov

Impact of Specific Structural Modifications on Kahalalide F's Biological Activities

The synthesis and testing of over a hundred analogs of Kahalalide F have shed light on how specific structural changes affect its biological activity. nih.govacs.org

Key findings from these studies include:

Stereochemistry: The molecule is highly sensitive to changes in the stereochemistry of its backbone. nih.gov Inverting the chirality of most amino acid residues leads to a significant loss of activity. researchgate.net This underscores the importance of the specific three-dimensional arrangement of the peptide backbone for its biological function. nih.gov

Side Chains: In contrast to the backbone stereochemistry, the side chains of many amino acid residues can be modified without a substantial loss of activity. nih.govacs.org The electronic properties of the substituting groups appear to be more important than their size. acs.org

N-terminal Aliphatic Acid: The length and branching of this fatty acid chain can be altered to some extent, but a long aliphatic group is essential for activity. researchgate.net This supports its role as a hydrophobic "buoy" for membrane interaction. nih.gov

Ornithine Residue: The primary amine of the ornithine residue has been a key target for modification. nih.gov Introducing hydrophobic groups at this position has, in some cases, led to analogs with enhanced activity. acs.org This has also opened the possibility of creating drug conjugates. acs.org

Table 2: Impact of Structural Modifications on the Biological Activity of Kahalalide F Analogs

| Modification | Impact on Activity | Reference |

|---|---|---|

| Inversion of backbone stereochemistry | Significant loss of activity | nih.govresearchgate.net |

| Modification of amino acid side chains | Tolerated, with electronic properties being key | acs.org |

| Alteration of the N-terminal aliphatic acid | Long aliphatic chain is essential | researchgate.net |

| Substitution on the ornithine primary amine | Can lead to enhanced activity | acs.orgnih.gov |

Computational Approaches to this compound SAR Analysis

A comprehensive review of scientific literature reveals a notable absence of specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR, or molecular dynamics simulations, focused exclusively on this compound and its analogs. While the broader Kahalalide family, particularly Kahalalide F, has been the subject of extensive synthetic and experimental structure-activity relationship (SAR) investigations, the application of computational methodologies to dissect the SAR of this compound has not been reported in publicly available research.

The existing body of research on related compounds, such as Kahalalide F, has generated a significant amount of experimental data from the synthesis and biological evaluation of numerous analogs. researchgate.netnih.gov These studies have successfully identified key structural motifs essential for cytotoxic activity, including the integrity of the cyclic depsipeptide core and the specific stereochemistry of the constituent amino acids. researchgate.net This wealth of experimental SAR data on Kahalalide F provides a solid foundation upon which future computational studies could be built. For instance, the measured biological activities of a series of Kahalalide F analogs could be used to develop robust QSAR models.

In principle, computational techniques could offer significant insights into the SAR of this compound. Methodologies that could be applied include:

Molecular Modeling and Conformational Analysis: To understand the three-dimensional structure of this compound and how structural modifications might impact its conformation and interaction with biological targets.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to correlate the 3D structural features of this compound analogs with their biological activities, providing predictive models for the design of new, more potent compounds. frontiersin.orgmdpi.com

Molecular Docking: To predict the binding mode of this compound and its analogs to putative protein targets.

Molecular Dynamics Simulations: To study the dynamic behavior of this compound in a simulated biological environment and to understand the energetic basis of its interactions with target molecules. mdpi.comyoutube.com

Preclinical Pharmacological Investigations and Biological Efficacy of Kahalalide B

In Vitro Efficacy Studies of Kahalalide B

Cytotoxicity Profiles of this compound in Various Cancer Cell Lines

Kahalalide F has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines in vitro. aacrjournals.orgaacrjournals.org Its efficacy has been particularly noted against solid tumors. aacrjournals.org Studies have reported half-maximal inhibitory concentration (IC₅₀) values ranging from the nanomolar to the low micromolar scale. aacrjournals.orgaacrjournals.org

The cytotoxic effects of Kahalalide F have been observed in cell lines derived from various cancers, including prostate, breast, colon, non-small cell lung, and central nervous system tumors. aacrjournals.orgmdpi.com Notably, hormone-independent prostate cancer cells have shown high sensitivity to the compound. aacrjournals.org Research indicates that Kahalalide F's cytotoxic action is selective for tumor cells, with non-tumorous human cells being significantly less sensitive. aacrjournals.org For instance, normal human cells were found to be 5 to 40 times less affected by the drug compared to their cancerous counterparts. aacrjournals.org

The compound's cytotoxic activity appears to be independent of several common factors associated with cancer cell proliferation and survival, such as p53 status, and the expression of androgen or estrogen receptors. aacrjournals.org

Table 1: In Vitro Cytotoxicity of Kahalalide F in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| PC3 | Prostate Cancer | 0.07 |

| DU145 | Prostate Cancer | 0.18 - 0.28 |

| LNCaP | Prostate Cancer | 0.26 - 0.28 |

| SKBR-3 | Breast Cancer | 0.23 - 0.28 |

| BT474 | Breast Cancer | 0.26 - 0.28 |

| MCF7 | Breast Cancer | 0.28 |

| A549 | Lung Carcinoma | - |

| HT-29 | Colon Carcinoma | - |

IC₅₀ values are approximate and sourced from multiple studies. aacrjournals.orgmdpi.com

Synergistic Effects of this compound with Other Therapeutic Agents (in vitro)

Research into the combination of kahalalides with other anticancer drugs has primarily involved the synthetic Kahalalide F derivative, elisidepsin (B1244396). These studies have explored the potential for synergistic or additive effects when combined with conventional chemotherapeutic agents and targeted therapies.

In preclinical models, elisidepsin has shown synergistic effects when used in combination with several agents. For example, combinations with the platinum-based drug oxaliplatin (B1677828) resulted in synergistic cytotoxicity in both DU145 prostate cancer and Colo205 colon cancer cell lines. mdpi.com Similarly, synergy has been observed with 5-fluorouracil (B62378) (5-FU) and the tyrosine kinase inhibitor lapatinib, with the sequence of administration sometimes influencing the outcome. mdpi.com Additive effects were more commonly noted with other agents like cisplatin (B142131) and gemcitabine (B846) in the DU145 cell line. mdpi.com These findings suggest that kahalalide derivatives could potentially enhance the efficacy of existing cancer therapies. vliz.be

Resistance Mechanisms to this compound in Cell Culture Models

A significant aspect of Kahalalide F's preclinical profile is its ability to circumvent common mechanisms of multidrug resistance in cancer cells. aacrjournals.org Studies have shown that its cytotoxicity is not significantly affected by the overexpression of the multidrug resistance protein 1 (MDR1 or P-glycoprotein), which is a common cause of resistance to many conventional chemotherapy drugs. aacrjournals.orgaacrjournals.org This suggests that Kahalalide F may remain effective in tumors that have developed resistance to other treatments. aacrjournals.org

Furthermore, Kahalalide F's effectiveness does not appear to correlate with the expression levels of the HER2/NEU tyrosine kinase. aacrjournals.org Research into acquired resistance has been conducted using cell lines made resistant to the derivative elisidepsin. In a DU145 prostate cancer cell line with acquired resistance (DU-PM), a notable decrease in the expression of the ErbB3 receptor was observed, alongside an increase in the anti-apoptotic protein Bcl-2. mdpi.com Interestingly, these resistant cells showed increased sensitivity to certain ErbB1 inhibitors like erlotinib (B232) and lapatinib, suggesting a potential cross-talk between ErbB1 and ErbB3 signaling pathways that could be exploited therapeutically. mdpi.com The presence of activating mutations in the KRAS gene has been associated with resistance to elisidepsin. mdpi.com

In Vivo Efficacy Studies of this compound in Non-Human Models

This compound Efficacy in Murine Xenograft Models of Cancer

The in vivo antitumor activity of Kahalalide F has been evaluated in athymic mice bearing human tumor xenografts. aacrjournals.orgaacrjournals.org These studies have corroborated the promising in vitro findings, demonstrating efficacy against various human cancer types. aacrjournals.org

In a human PC-3 prostate cancer xenograft model, Kahalalide F treatment resulted in significant tumor growth inhibition. aacrjournals.org Antitumor activity was also observed against other human cell lines xenografted into mice, including those for breast cancer, non-small cell lung cancer, and colon cancer. aacrjournals.org The treatment-to-control ratios in these models indicated a substantial reduction in tumor growth following administration of the compound. aacrjournals.org For instance, an analog of Kahalalide F demonstrated notable activity in a hollow fiber assay, a preliminary in vivo screening tool. nih.gov

Pharmacodynamic Biomarker Discovery in this compound Treated Animal Models

The primary mechanism of action of Kahalalide F is the induction of oncosis, a form of necrotic cell death characterized by cellular swelling and lysis, rather than apoptosis. aacrjournals.orgmdpi.com A key molecular event associated with Kahalalide F's activity is the disruption of the lysosomal membrane and a loss of mitochondrial membrane potential. aacrjournals.org

A significant finding from preclinical studies is the correlation between sensitivity to Kahalalide F and the expression levels of the ErbB3 (HER3) receptor. nih.govnih.gov Cell lines with higher baseline expression of ErbB3 tend to be more sensitive to the drug's cytotoxic effects. nih.gov This suggests that ErbB3 could serve as a potential pharmacodynamic biomarker to predict tumor sensitivity to kahalalide-based therapies. nih.gov The compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is downstream of ErbB3. nih.gov This inhibition is a critical part of its mechanism of action. nih.gov Therefore, monitoring the phosphorylation status of proteins within the ErbB3-PI3K-Akt pathway could be a viable strategy for assessing the pharmacodynamic effects of the drug in treated animal models.

Histopathological and Molecular Correlates of this compound Treatment in Preclinical Models

Detailed histopathological and specific molecular correlate studies for this compound in preclinical models are not extensively documented in publicly available literature. However, insights can be drawn from the broader class of kahalalides, particularly Kahalalide F, which has undergone more rigorous preclinical evaluation.

In studies involving Kahalalide F, treatment in preclinical models has been associated with distinct cellular changes. For instance, in vitro studies on various cancer cell lines, including prostate and breast cancer, have shown that Kahalalide F induces a form of cell death characterized by cytoplasmic swelling and disintegration, a process identified as oncosis, rather than classical apoptosis. aacrjournals.orgcapes.gov.br This is a notable finding, as it suggests a mechanism of action that is different from many conventional chemotherapy agents that typically induce apoptosis. aacrjournals.orgaacrjournals.org

Molecularly, the cytotoxic effects of Kahalalide F have been linked to the disruption of cellular membranes, particularly the lysosomes. mdpi.com Furthermore, sensitivity to Kahalalide F has been positively correlated with the expression levels of ErbB3 (HER3) protein. capes.gov.brmdpi.com Treatment with Kahalalide F has been shown to lead to the downregulation of ErbB3 and the subsequent inhibition of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell survival and proliferation. capes.gov.brmdpi.com It is important to note that while these findings for Kahalalide F are significant, direct evidence confirming similar histopathological and molecular effects for this compound is not currently available.

Pharmacokinetic Characterization of this compound in Preclinical Models

Specific studies detailing the absorption and distribution of this compound in animal models have not been published. For the related compound Kahalalide F, intravenous administration in mice resulted in a narrow distribution. capes.gov.br The volume of distribution at steady-state (Vss) for Kahalalide F has been determined in clinical studies, but preclinical animal-specific data for this compound are absent. aacrjournals.org

Table 1: Preclinical Pharmacokinetic Parameters for Kahalalide F (as a reference)

| Parameter | Value | Species | Administration Route | Source |

|---|---|---|---|---|

| Cmax | 1.0 µM | Mice | Intravenous | acs.org |

| t1/2 | 35 min | Mice | Intravenous | acs.org |

| MTD (single dose) | 300 µg/kg | Rats | Intravenous | nih.gov |

| MTD (5-day dose) | 80 µg/kg/day | Rats | Intravenous | nih.gov |

This table presents data for Kahalalide F as specific data for this compound is not available. This information is for contextual purposes only.

The metabolic fate and excretion pathways of this compound in preclinical species have not been specifically elucidated in published studies. For Kahalalide F, in vitro studies using human microsomes and plasma indicated that it is a metabolically stable compound with minimal biotransformation. acs.org The primary degradation product of Kahalalide F under certain conditions is Kahalalide G, its linear form, which results from the hydrolysis of the lactone bond. acs.org It is plausible that this compound, being a structurally related cyclic depsipeptide, may also exhibit a degree of metabolic stability, but this requires experimental verification. Information regarding the specific enzymes involved in any potential metabolism or the primary routes of excretion (e.g., renal, biliary) for this compound is not available.

There is no published data on the oral bioavailability or systemic exposure of this compound in non-human systems. Cyclic peptides, in general, tend to have low oral bioavailability due to their size and susceptibility to enzymatic degradation in the gastrointestinal tract. nih.gov Intravenous administration is the common route for such compounds in preclinical and clinical studies to ensure 100% bioavailability. aacrjournals.orgcapes.gov.br

Systemic exposure studies for Kahalalide F have been conducted in the context of clinical trials, where plasma concentrations were measured to establish pharmacokinetic profiles. aacrjournals.org However, equivalent preclinical data detailing the systemic exposure of this compound in animal models following various administration routes are not available in the literature.

Synthetic Analog Design and Development Based on Kahalalide B Scaffold

Rational Design Principles for Kahalalide B Analogs

Key design principles inferred from related kahalalides and applied to the design of this compound analogs include:

The Macrocyclic Ring: The integrity of the macrocyclic ring is paramount for biological activity. Acyclic versions of kahalalides, such as Kahalalide G (the linear precursor of Kahalalide F), are devoid of significant activity, highlighting the importance of the constrained conformation provided by the ring. nih.govmdpi.com

Stereochemistry: The specific stereochemistry of the amino acid residues within the ring and the exocyclic peptide chain is critical. Alterations in the chirality of these residues in Kahalalide F have been shown to lead to a significant loss of activity, suggesting that the precise spatial arrangement of the side chains is crucial for target recognition. nih.govmdpi.com

Hydrophobicity: The hydrophobic nature of the side chains of certain amino acid residues plays a significant role in the molecule's activity. For instance, in Kahalalide F, it has been observed that increasing the hydrophobicity of specific residues can enhance biological potency. nih.govmdpi.com This suggests that similar modifications in this compound could be a viable strategy for improving its activity.

Methodologies for the Synthesis of this compound Analogs

The total synthesis of this compound and its analogs has been accomplished primarily through solid-phase peptide synthesis (SPPS). nih.govmdpi.com This approach allows for the sequential addition of amino acids to build the linear precursor, followed by cyclization to form the depsipeptide ring.

Two main strategies have been employed for the cyclization step in the synthesis of this compound: mdpi.com

Macrolactamization: Formation of the peptide bond between Threonine and Glycine (B1666218). This approach has been reported to have advantages such as a faster cyclization reaction and a cleaner cleavage step from the solid support. mdpi.com

Macrolactonization: Formation of the ester bond between D-Serine and Glycine. This strategy is less common for related cyclodepsipeptides and is made possible in this compound due to the presence of the less sterically hindered D-Serine at the branching point. mdpi.com

The synthesis typically involves the use of protecting groups for the reactive side chains of the amino acids, which are then removed in the final steps of the synthesis. The choice of protecting groups and coupling reagents is crucial to avoid side reactions and ensure a good yield of the final product. mdpi.com

Peptide Bond Modifications in this compound Analogs

A key modification explored in the design of kahalalide analogs is the replacement of the ester bond in the depsipeptide ring with a more stable amide bond. nih.gov This modification aims to increase the metabolic stability of the compound by making it resistant to hydrolysis by esterases. The resulting lactam analogs can provide insights into the importance of the ester linkage for biological activity. While specific examples of peptide bond modifications exclusively for this compound are not extensively documented, the principles are drawn from broader research on depsipeptide analogs. nih.govresearchgate.net The introduction of non-canonical amino acids or peptide bond mimetics is another strategy to enhance stability and modulate the conformational properties of the cyclic peptide. nih.gov

Side Chain Substitutions and Ring Modifications in this compound Analogs

Side chain substitutions and modifications to the ring size are important strategies for probing the SAR of this compound and optimizing its activity. Based on the findings from Kahalalide A and F, the following modifications are considered rational approaches for designing this compound analogs: acs.orgnih.gov

Side Chain Substitutions: The focus is often on altering the hydrophobicity and steric bulk of the amino acid side chains. For example, replacing aliphatic amino acids with other hydrophobic residues or introducing functional groups to the aromatic side chains of Phenylalanine and Tyrosine could modulate activity. The free hydroxyl groups of Serine and Threonine in Kahalalide A have been shown to be important for its antimycobacterial activity, suggesting that modifications at these positions in this compound should be approached with caution. acs.org

Ring Modifications: The size of the macrocycle is a critical determinant of biological activity. Both ring-expanded and truncated analogs can be synthesized to understand the conformational requirements for target binding. Truncated analogs, with one or more amino acids removed from the ring, can help identify the minimal cyclic core required for activity. Conversely, ring-expanded analogs can explore whether a larger, more flexible ring might lead to improved activity or a different pharmacological profile. nih.govescholarship.org

Comparative Biological Activity and Mechanistic Evaluation of this compound Analogs

The biological evaluation of this compound analogs is essential to understand the impact of the chemical modifications on their therapeutic potential. While comprehensive comparative data for a wide range of this compound analogs is limited in the public domain, the general approach involves screening against a panel of cancer cell lines and, where relevant, other targets such as microbial pathogens. nih.govnih.gov

The evaluation of Kahalalide F analogs has demonstrated that even minor structural changes can lead to significant differences in cytotoxicity. nih.govfigshare.com For instance, certain modifications to the exocyclic peptide chain of Kahalalide F have resulted in analogs with improved activity against specific cancer cell lines compared to the parent compound. nih.gov It is anticipated that a similar trend would be observed for this compound analogs.

Mechanistic studies on kahalalides suggest that they can induce cell death through non-apoptotic pathways, possibly involving the disruption of lysosomal function. researchgate.net The evaluation of this compound analogs would involve investigating whether these modifications alter the mechanism of action. For example, changes in the hydrophobicity or charge of the molecule could affect its ability to interact with cellular membranes and organelles, thereby influencing its cytotoxic mechanism. researchgate.net

The table below outlines potential this compound analogs and the expected impact on biological activity based on inferences from related kahalalides.

| Analog Type | Modification | Rationale | Expected Impact on Activity |

| Lactam Analog | Replace ester bond with an amide bond | Increase metabolic stability | Potentially altered activity profile; may retain or have reduced cytotoxicity depending on the importance of the ester for target binding. |

| Side Chain Substituted Analog | Replace Leu with a more hydrophobic residue (e.g., tert-Butylalanine) | Increase hydrophobicity | Potentially enhanced cytotoxicity, based on SAR of Kahalalide F. |

| Side Chain Substituted Analog | Modify the aromatic ring of Phe or Tyr (e.g., fluorination) | Alter electronic properties and potential for new interactions | May lead to improved potency or selectivity. |

| Ring-Truncated Analog | Deletion of an amino acid from the macrocycle (e.g., Glycine) | Determine minimal active core | Likely to result in a significant loss of activity due to conformational changes. |

| Ring-Expanded Analog | Insertion of an amino acid into the macrocycle | Increase ring flexibility | Activity is likely to be sensitive to the specific insertion point and the nature of the inserted residue. |

It is important to note that the actual biological activity of these hypothetical analogs would need to be confirmed through synthesis and rigorous biological testing.

Advanced Research Methodologies and Technological Applications in Kahalalide B Studies

Omics Technologies Applied to Kahalalide B Research

"Omics" technologies provide a global view of molecules, such as genes, proteins, and metabolites, within a biological system. These approaches have been instrumental in understanding the origin and effects of the kahalalide family of compounds.

While specific studies detailing the transcriptomic and proteomic response of cancer cells to direct this compound treatment are not extensively documented in available literature, related research on the kahalalide family provides significant insights. A pivotal 2019 study utilized a metatranscriptomic approach to investigate the origin of kahalalides. pku.edu.cn This research identified a bacterial symbiont, "Candidatus Endobryopsis kahalalidefaciens", living within the alga Bryopsis sp., as the producer of these compounds. pku.edu.cnresearchgate.net

The transcriptomic analysis revealed that a remarkable 26% of the bacterial symbiont's genetic transcription is dedicated to the biosynthesis of kahalalides. pku.edu.cn Furthermore, the study showed that the biosynthetic pathways for different kahalalides, including the one presumed for this compound, exhibit widely varying expression levels. pku.edu.cn This highlights the power of transcriptomics in uncovering the biosynthetic machinery and regulatory nuances of natural product formation.

Proteomics, the large-scale study of proteins, has been applied to the closely related Kahalalide F to identify its cellular binding partners and unravel its mechanism of action, illustrating a powerful methodology that could be applied to this compound in future studies.

Dedicated lipidomics and metabolomics studies focused specifically on elucidating the pathways affected by this compound are limited. However, the application of these techniques to other members of the kahalalide family demonstrates their potential. For instance, metabolomic studies on cancer cells treated with Kahalalide F have noted significant alterations in lipid metabolism, including the accumulation of fatty acids. researchgate.net

The PubChem database entry for this compound includes a Metabolomics Workbench ID, indicating its inclusion in metabolomics reference libraries, which is a prerequisite for its identification in future metabolomic analyses. nih.gov The aforementioned transcriptomic study of the producing bacterium "Ca. E. kahalalidefaciens" also contributes to pathway elucidation by identifying the gene clusters responsible for creating the peptide and fatty acid components of the kahalalide family. pku.edu.cn

Imaging Techniques for this compound Localization and Cellular Interactions

Visualizing the interaction of a compound with a cell is critical to understanding its function. High-resolution imaging techniques allow researchers to observe the uptake of molecules, their localization within subcellular compartments, and the morphological changes they induce.

Although specific studies tracking the uptake and localization of fluorescently-tagged this compound are not detailed in the current body of research, fluorescence microscopy has been a cornerstone technique in kahalalide research. A key application was the use of Fluorescence In Situ Hybridization (FISH) to pinpoint the location of the kahalalide-producing bacterial symbiont, "Ca. E. kahalalidefaciens", within the tissues of its algal host, Bryopsis sp. pku.edu.cnresearchgate.net

Furthermore, live-cell imaging using confocal laser microscopy on the related compound Kahalalide F has provided dynamic insights into its cellular effects. aacrjournals.org These studies showed that Kahalalide F treatment leads to the disruption and microvesiculation of the endoplasmic reticulum and compromises the integrity of lysosomes. aacrjournals.org These findings exemplify how live-cell imaging can be used to monitor the real-time impact of kahalalides on organelle health and cellular architecture.

Detailed studies using advanced electron microscopy specifically on this compound-treated cells have not been widely published. However, this technique has been invaluable for characterizing the profound subcellular changes induced by its analogue, Kahalalide F. Transmission electron microscopy (TEM) of human prostate and breast cancer cells treated with Kahalalide F revealed severe cytoplasmic vacuolization and significant alterations to mitochondria. aacrjournals.org These observations are crucial for understanding the cell death mechanisms initiated by this family of compounds. TEM has also been used to confirm the formation of vesicular structures in studies related to the synthesis of biomimetic membranes, citing work on this compound synthesis. researchgate.net

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have become indispensable tools for predicting the chemical behavior and properties of complex molecules like this compound. scribd.com These methods allow for the study of molecular structure and reactivity without the need for laboratory experiments. aacrjournals.orgscribd.com

A 2023 study employed Conceptual Density Functional Theory (DFT) to investigate the chemical reactivity of Kahalalides A through F, including this compound. scribd.com This research provided optimized molecular structures and calculated a set of global reactivity descriptors that help predict how the molecule will interact in chemical reactions. scribd.com These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offer insights into the molecule's electronic properties. scribd.com

Molecular modeling has also been applied more broadly within the kahalalide family. For example, computational methods were used to assist in determining the three-dimensional conformation and absolute configuration of Kahalalide Y, demonstrating the power of these techniques in solving complex structural challenges. researchgate.net

| Descriptor | Value (eV) | Description |

|---|---|---|

| HOMO Energy (εH) | -6.7022 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (εL) | -1.1402 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Ionization Potential (I) | 6.7022 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.1402 | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | 2.7810 | A measure of the molecule's resistance to change in its electron distribution. |

| Electronegativity (χ) | 3.9212 | The power of the molecule to attract electrons to itself. |

| Electrophilicity (ω) | 2.7663 | A measure of the energy lowering of a system when it accepts electrons. |

| Electrodonating Power (ω-) | 1.5283 | The capability of the system to donate electric charge. |

| Electroaccepting Power (ω+) | 0.8010 | The capability of the system to accept electric charge. |

Ligand-Protein Docking and Molecular Dynamics Simulations for this compound

Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a target protein at the atomic level. These methods are crucial for understanding the compound's mechanism of action and for guiding the design of more potent and selective analogs.

Ligand-Protein Docking:

Docking studies predict the preferred orientation of a ligand when bound to a protein target. This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. While specific, in-depth docking studies focused solely on this compound are not extensively detailed in publicly available literature, the methodology has been applied to its close and most active analog, Kahalalide F. For instance, molecular docking studies have been used to investigate the interactions of Kahalalide F with potential cancer targets like Glycogen synthase kinase 3 beta (GSK-3β). rroij.com Such studies help in identifying key amino acid residues in the target's active site that are crucial for binding. The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, and their analysis can explain the compound's biological activity. rroij.comresearchgate.net

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the complex's flexibility, conformational changes, and the stability of the binding. researchgate.net For a complex system like the this compound-protein adduct, MD simulations can validate the stability of the predicted binding mode from docking, revealing how the ligand and protein adapt to each other. These simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net For example, MD simulations have been utilized to understand the stability of complexes formed between phytochemicals and protein targets, a technique directly applicable to the study of this compound. researchgate.net

The general workflow for these computational studies is summarized in the table below.

| Step | Description | Key Outputs |

| 1. Preparation | The 3D structures of the ligand (this compound) and the protein target are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site. | Optimized 3D structures of ligand and protein. |

| 2. Docking | A docking algorithm places the ligand into the protein's binding site in multiple orientations and conformations. | A set of possible binding poses ranked by a scoring function. |

| 3. Scoring | A scoring function estimates the binding affinity for each pose, predicting the most favorable binding mode. | Docking score, predicted binding energy. |

| 4. MD Simulation | The top-ranked ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions) and its dynamic motion is simulated over time. | Trajectory of atomic coordinates over time, information on conformational stability. |

| 5. Analysis | The MD trajectory is analyzed to determine the stability of interactions, identify key residues, and calculate binding free energy. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy (e.g., MM-PBSA). |

De Novo Design of this compound Mimetics

De novo design refers to the creation of novel molecules from scratch, rather than by modifying existing ones. In the context of this compound, this involves designing mimetics—molecules that mimic the structure and/or function of this compound but may possess improved properties such as enhanced stability, better oral bioavailability, or reduced complexity for easier synthesis. While specific examples of de novo designed this compound mimetics are not prominent in the literature, the principles and advanced computational methodologies for designing cyclic peptide mimetics are well-established and directly applicable. rsc.orgacs.org

The process of de novo design of cyclic peptide mimetics, which could be applied to this compound, leverages computational tools to build novel molecular structures. acs.orgnih.gov This is a challenging endeavor due to the vast combinatorial space of possible amino acid sequences and conformations. rsc.org

Computational Strategies for De Novo Design:

Modern approaches often integrate several computational techniques to navigate this complexity:

Fragment-Based Design: This method involves docking and assembling small chemical fragments (like dipeptides or tripeptides) within the target protein's binding site. nih.gov For instance, a computational platform named CycDockAssem has been developed to generate cyclic peptides by docking fragments into a target's surface and then linking them. nih.gov

Reinforcement Learning and Monte Carlo Tree Search (MCTS): Advanced algorithms, such as those used in the CYC_BUILDER method, employ reinforcement learning to "grow" a peptide chain fragment by fragment within the binding pocket. biorxiv.org The MCTS framework helps to efficiently explore the vast chemical space to find optimal peptide sequences and conformations that can be cyclized. biorxiv.org

Rational Design and Machine Learning: Rational design relies on a detailed understanding of the target structure and the key interactions necessary for binding. rsc.org This knowledge can be used to computationally design and screen virtual libraries of this compound-like cyclic peptides. Machine learning models can be trained on existing data of peptide-protein interactions to predict the binding affinity and other properties of newly designed mimetics, accelerating the discovery process. rsc.org

These computational methods offer a powerful alternative to traditional high-throughput screening of large chemical libraries, enabling a more focused and efficient search for novel therapeutic agents based on the this compound scaffold. acs.org The ultimate goal is to generate new cyclic peptides with activity comparable to or better than the natural product but with superior drug-like properties. acs.org

Future Perspectives and Emerging Research Avenues for Kahalalide B

Overcoming Biological Barriers for Kahalalide B Delivery